molecular formula C11H6Cl2N4 B1455049 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole CAS No. 882562-56-3

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B1455049
CAS No.: 882562-56-3
M. Wt: 265.09 g/mol
InChI Key: IXRXAUUILFDWTP-UHFFFAOYSA-N
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Description

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C12H7Cl2N3 It is a heterocyclic compound that contains both pyrimidine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dichloropyrimidine with 1H-benzo[d]imidazole under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrimidine and benzimidazole rings, which confer specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRXAUUILFDWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743560
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882562-56-3
Record name 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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